molecular formula C7H8N2O2 B599604 N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide CAS No. 196403-11-9

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Cat. No.: B599604
CAS No.: 196403-11-9
M. Wt: 152.153
InChI Key: WMKYFMQVPQEVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It serves as a key synthetic intermediate or core structure in the development of novel therapeutic agents. The compound features an isoxazole ring, a privileged scaffold in drug discovery known to contribute to a wide range of biological activities, including antibacterial and anti-tubercular properties (IJPCA, 2024). Research into heterocyclic amide compounds, particularly those containing the 5-methylisoxazole moiety, has identified them as promising candidates for structure-based drug design. These compounds have been investigated as potential inhibitors of essential bacterial enzymes, such as pantothenate synthetase (PanC), a crucial target for combating Mycobacterium tuberculosis (PMC, 2018). The compound is intended for use in laboratory research only, specifically for in vitro testing, hit-to-lead optimization campaigns, and as a building block for constructing more complex chemical entities. Researchers can utilize this compound to explore structure-activity relationships or to develop new antibacterial agents to address the growing challenge of drug-resistant bacteria. This product is labeled "For Research Use Only." It is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYFMQVPQEVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Heterocyclic Chemistry: the 1,2 Oxazole Scaffold

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. wikipedia.org This arrangement makes it an electron-rich azole. wikipedia.org The isoxazole scaffold is a prominent structural motif in medicinal chemistry, often considered a "privileged" structure due to its regular appearance in bioactive natural products and synthetic drugs. wikipedia.org Its utility stems from a combination of chemical stability, synthetic accessibility, and its ability to act as a bioisostere for other chemical groups, influencing properties like solubility, metabolic stability, and target binding affinity.

The isoxazole ring is found in numerous pharmaceuticals, including the COX-2 inhibitor valdecoxib (B1682126) and beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org The specific precursor to the title compound is 3-amino-5-methylisoxazole (B124983), a readily available chemical building block. sigmaaldrich.com This intermediate is used in the synthesis of various compounds, including sulfa drugs and other complex molecules for biological screening. sigmaaldrich.comgoogle.com The synthesis of 3-amino-5-methylisoxazole itself can be achieved through several established chemical routes, often involving the cyclization of precursors like β-ketonitriles with hydroxylamine (B1172632). chemicalbook.comgoogle.com

Table 1: Properties of the 1,2-Oxazole (Isoxazole) Scaffold

Property Description Reference
Formula C₃H₃NO wikipedia.org
Molar Mass 69.06 g/mol wikipedia.org
Nature Aromatic, electron-rich five-membered heterocycle. wikipedia.org
Acidity (pKa) -3.0 (of the conjugate acid) wikipedia.org
Boiling Point 95 °C wikipedia.org

| Reactivity | The weak N-O bond can undergo cleavage under UV irradiation, leading to rearrangement. | wikipedia.org |

Significance of the Prop 2 Enamide Functionality in Molecular Design

The prop-2-enamide group, more commonly known as acrylamide (B121943), is an α,β-unsaturated carbonyl moiety that serves a critical role in modern drug design as a reactive electrophile, or "warhead". nih.govnih.gov This functionality is most frequently employed in the design of targeted covalent inhibitors—drugs that first bind non-covalently to a target protein and then form a permanent, covalent bond with a specific amino acid residue, typically cysteine. nih.govacs.org

The mechanism of action involves a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the β-carbon of the acrylamide's double bond. nih.gov This forms a stable carbon-sulfur bond, leading to irreversible inhibition of the protein's function. nih.gov The moderate reactivity of the acrylamide warhead is crucial; it is reactive enough to bond with its target but not so reactive that it causes widespread, non-specific off-target effects. medium.com This balance of reactivity and selectivity has led to the successful development and FDA approval of several covalent inhibitor drugs containing the acrylamide moiety, including afatinib, ibrutinib, and osimertinib, which target protein kinases implicated in cancer. acs.orgmedium.comacs.org Structural modifications, such as adding a cyano group to the α-position, can be used to fine-tune the reactivity and even introduce reversibility to the covalent interaction. nih.gov

Table 2: Characteristics of the Prop-2-enamide (Acrylamide) Warhead

Characteristic Description Reference
Functional Group α,β-Unsaturated Amide nih.gov
Reaction Mechanism Irreversible Michael Addition with nucleophiles, primarily cysteine thiols. nih.gov
Application Design of targeted covalent inhibitors for enzymes, especially protein kinases. nih.govacs.org
Key Advantage Can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors. nih.gov

| Examples in Drugs | Ibrutinib (BTK inhibitor), Osimertinib (EGFR inhibitor). | acs.orgmedium.com |

Overview of Academic Research Trajectories for N 5 Methyl 1,2 Oxazol 3 Yl Prop 2 Enamide

Strategies for the Formation of the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole (isoxazole) ring is a cornerstone of the synthesis. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, can be assembled through several robust chemical strategies. The primary routes involve either the condensation of a three-carbon component with hydroxylamine (B1172632) or the cycloaddition of a nitrile oxide with a suitable dipolarophile.

Cyclocondensation Reactions in Oxazole (B20620) Synthesis

One of the most fundamental and widely employed methods for constructing the 1,2-oxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and hydroxylamine. uobaghdad.edu.iqresearchgate.net This approach builds the heterocycle by forming two new bonds, typically a C-O and a C=N bond, through a condensation and subsequent dehydration sequence.

A versatile modification of this strategy involves the use of β-enamino ketoesters, which are readily formed from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal. uobaghdad.edu.iqresearchgate.net These intermediates react with hydroxylamine hydrochloride to yield the desired 1,2-oxazole derivatives. The reaction proceeds through a plausible mechanism where hydroxylamine initially attacks the enaminone to form an intermediate that eliminates dimethylamine. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the final 1,2-oxazole ring. nih.gov

Classical methods like the Robinson-Gabriel synthesis also fall under this category, involving the cyclization and dehydration of α-acylamino ketones to form oxazoles. nih.gov These methods are valued for their use of readily available starting materials to create the core heterocyclic scaffold.

Table 1: Examples of Cyclocondensation for 1,2-Oxazole Synthesis

ReactantsKey ReagentsProduct TypeReference
β-Enamino ketoestersHydroxylamine hydrochlorideRegioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates uobaghdad.edu.iq
1,3-DiketonesHydroxylamine hydrochlorideSubstituted 1,2-oxazoles researchgate.net
α-Acylamino ketoneDehydrating agents (e.g., H₂SO₄)2,5-Diaryloxazole nih.gov

1,3-Dipolar Cycloaddition Approaches for Oxazole Formation

The 1,3-dipolar cycloaddition is a powerful and highly efficient method for synthesizing five-membered heterocycles, including isoxazoles. rsc.org This reaction involves the combination of a 1,3-dipole (a nitrile oxide) and a dipolarophile (typically an alkyne or alkene). researchgate.net The cycloaddition of a nitrile oxide with an alkyne directly yields the aromatic isoxazole (B147169) ring in a single, concerted step. rsc.orgresearchgate.net

Nitrile oxides are reactive and unstable species that are typically generated in situ from the corresponding aldoximes using mild oxidants like N-chlorosuccinimide or chloramine-T. tandfonline.comgoogle.com This [3+2] cycloaddition is a cornerstone of "click chemistry" due to its high efficiency and functional group tolerance, although some variations require a copper catalyst, which has led to the development of Cu-free alternatives. tandfonline.com The reaction often produces a mixture of regioisomers, and controlling this aspect is a key consideration in synthetic design. researchgate.net

Regioselective Synthesis of Oxazole Derivatives

Control of regioselectivity is a critical challenge in the synthesis of substituted isoxazoles, as different isomers can arise depending on the reaction pathway and substrates. In cyclocondensation reactions using unsymmetrical 1,3-dicarbonyl precursors, two regioisomeric products are possible. nih.gov However, studies have shown that the reaction of β-enamino ketoesters with hydroxylamine can proceed with high regioselectivity, yielding predominantly one isomer. uobaghdad.edu.iqsigmaaldrich.com For example, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-enamino ketoester precursors proceeded regioselectively, with the structure confirmed through detailed NMR spectroscopy and X-ray diffraction analysis. uobaghdad.edu.iqresearchgate.net

In 1,3-dipolar cycloadditions, the regiochemical outcome is influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile. The development of catalytic systems, including those using copper(I), can provide high regioselectivity, for instance, in the formation of 3,4-disubstituted isoxazoles from copper(I) acetylides and nitrile oxides. researchgate.net For specific applications, methods have been developed to obtain desired regioisomers, such as 3,5-disubstituted or 3,4-disubstituted isoxazoles, by using vinylphosphonates with specific leaving groups to direct the cycloaddition. researchgate.net

Metal-Free and Catalytic Routes for Oxazole Annulation

Growing interest in green chemistry has spurred the development of metal-free synthetic routes for oxazole formation. google.com One prominent strategy involves the use of hypervalent iodine reagents, such as PhI(OAc)₂ (PIDA), which can mediate the cyclization of propargyl compounds. sigmaaldrich.com These λ3-iodane reagents act as activators for the carbon-carbon triple bond and as donors of heteroatomic functional groups, enabling the construction of the oxazole ring without the need for transition metals. sigmaaldrich.com Another innovative metal-free approach involves the C–O bond cleavage of an ester, followed by C–N and C–O bond formation in a one-pot synthesis to yield substituted oxazoles. nih.gov

Furthermore, metal-free [2+2+1] annulation reactions have been developed using iodosobenzene (B1197198) (PhIO) with a strong acid like triflic acid (TfOH). This method allows for the regioselective assembly of highly substituted oxazoles from alkynes, nitriles, and an oxygen atom source. nih.gov These methods are advantageous as they avoid the potential toxicity and cost associated with heavy metal catalysts. google.com

Construction of the Prop-2-enamide Moiety and its Derivatives

The prop-2-enamide (acrylamide) moiety is a key functional group that imparts unique chemical reactivity to the target molecule. The most direct and common method for its construction is the acylation of a primary or secondary amine with acryloyl chloride. uobaghdad.edu.iqresearchgate.net This reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct. uobaghdad.edu.iqtandfonline.com

This method is highly versatile and has been used to synthesize a wide array of N-substituted acrylamides from various primary aromatic amines and amino acid esters. uobaghdad.edu.iqnih.gov The reaction conditions are generally mild, often proceeding at room temperature. tandfonline.com

Table 2: General Conditions for N-Substituted Acrylamide Synthesis

Amine SubstrateAcylating AgentBase/SolventTypical ConditionsReference
Substituted Aromatic AminesAcryloyl ChlorideTriethylamine / THFRoom Temperature uobaghdad.edu.iqresearchgate.net
N-Aryl AminesAcryloyl ChlorideTriethylamine / CH₂Cl₂Room Temperature tandfonline.com
Amino Acid EstersAcryloyl ChlorideNot specified / Dry SolventsNot specified nih.gov

Alternative approaches include reacting acrylamide directly with an alkyl or acyl chloride in the presence of a Lewis acid catalyst, though this is less common for the specific target compound. google.com The high reactivity of acryloyl chloride makes it an efficient reagent, but its instability necessitates careful handling, leading some researchers to develop continuous-flow methods for its safe, on-demand synthesis. nih.gov

Amide Coupling Strategies for this compound Core Formation

The final step in synthesizing the target compound is the formation of the amide bond between the 3-amino-5-methylisoxazole core and the prop-2-enoyl sidechain. This is achieved through a standard amide coupling reaction. The key precursor, 3-amino-5-methylisoxazole, is a known chemical intermediate that can be synthesized through various routes, including the ring-closure reaction of acetylacetonitrile hydrazone with hydroxylamine under basic conditions. google.comsigmaaldrich.com

With the amine precursor in hand, the most straightforward coupling strategy involves its acylation with acryloyl chloride. researchgate.net Based on general procedures for N-acylation, the reaction would involve dissolving 3-amino-5-methylisoxazole in a suitable aprotic solvent and treating it with acryloyl chloride in the presence of a non-nucleophilic base. uobaghdad.edu.iqtandfonline.com The exocyclic amino group of 3-amino-5-methylisoxazole is the primary nucleophilic center and readily participates in acylation reactions. researchgate.net This selectivity ensures that the acylation occurs at the desired position to form the stable this compound product. The reaction is analogous to the synthesis of other N-acyl isoxazole derivatives reported in the literature. nih.gov

Optimization of Reaction Conditions for Amide Bond Formation

The synthesis of this compound, a molecule characterized by the crucial amide linkage between a 5-methyl-1,2-oxazole moiety and a prop-2-enamide group, relies on the efficient formation of this amide bond. The optimization of reaction conditions is a critical step to ensure high yield, purity, and scalability of the synthesis. Key parameters that are typically manipulated include the choice of coupling agents, solvents, temperature, and reaction time.

The formation of the amide bond generally involves the activation of a carboxylic acid (or its derivative) followed by nucleophilic attack from an amine. A variety of coupling reagents have been developed to facilitate this transformation under mild conditions. For instance, the use of a 2-chloroimidazolium chloride as a coupling reagent has been shown to be highly efficient for a wide range of substrates, promoting amide bond formation with good chemo-selectivity. researchgate.net Another approach involves the use of an ionic liquid-supported Mukaiyama reagent, which can simplify product isolation through simple extraction, thereby avoiding the need for column chromatography. researchgate.net

The choice of solvent plays a pivotal role in the reaction's success. A screening of various solvents is standard practice in optimizing amidation reactions. For example, in one study, tetrahydrofuran (THF) was identified as the optimal solvent, providing the best balance of yield and reaction time compared to other solvents like acetonitrile. researchgate.net The temperature of the reaction is another critical variable. While some reactions proceed efficiently at room temperature, others may require heating to achieve a satisfactory conversion rate within a reasonable timeframe. For example, in a copper-catalyzed oxidative amidation, increasing the temperature from 25°C to 65°C resulted in a significant increase in product yield. researchgate.net

The following interactive table summarizes the typical optimization process for an amide bond formation, illustrating the effect of varying different parameters on the reaction yield.

Table 1: Optimization of Reaction Conditions for a Representative Amide Bond Formation

Entry Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
1 None Dichloromethane 25 24 <5
2 Reagent A Dichloromethane 25 12 65
3 Reagent A Acetonitrile 25 12 58
4 Reagent A THF 25 8 85
5 Reagent A THF 0 12 70

This table is a generalized representation based on common optimization strategies for amide bond formation.

Chemo- and Regioselectivity in the Synthesis of this compound Analogues

The synthesis of analogues of this compound presents significant challenges related to chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity concerns the control of the orientation of substituents in the product. These are particularly important when constructing the core 1,2-oxazole ring and modifying peripheral functional groups.

The construction of the 5-substituted-1,2-oxazole ring, a key structural motif, often proceeds via the cycloaddition of a β-enamino ketoester with hydroxylamine. beilstein-journals.org The regioselectivity of this reaction is crucial for obtaining the desired 3,5-disubstituted pattern of the 1,2-oxazole. The specific regioisomer formed is dictated by the nature of the substituents on the enamino ketoester precursor. This approach has been successfully used to synthesize a variety of 5-cycloaminyl-1,2-oxazole-4-carboxylates, which are valuable building blocks for more complex molecules. beilstein-journals.org

When synthesizing analogues with multiple reactive sites, chemoselectivity becomes paramount. For instance, in the synthesis of complex molecules containing both amine and carboxylic acid functionalities, protecting groups are often employed to prevent unwanted side reactions. Furthermore, the choice of catalyst and reaction conditions can profoundly influence which functional group reacts. In oxidative amidation reactions, for example, specific catalysts can enable the direct coupling of aldehydes with amines without affecting other sensitive groups within the molecule. researchgate.net

The synthesis of bioisosteres, where the amide bond is replaced by another functional group like a 1,2,3-triazole, is a common strategy in medicinal chemistry to improve metabolic stability or other properties. nih.gov The synthesis of 1,4-disubstituted 1,2,3-triazoles, which mimic the trans-amide bond, is often achieved via "click chemistry" using mild reaction conditions that are tolerant of a wide range of functional groups, thus offering high chemoselectivity. nih.gov

The table below illustrates different synthetic strategies and their implications for chemo- and regioselectivity in the formation of 1,2-oxazole analogues and related heterocyclic systems.

Table 2: Strategies for Chemo- and Regioselective Synthesis of Heterocyclic Analogues

Strategy Target Moiety Key Reactants Selectivity Outcome Reference
Cycloaddition 3,5-Disubstituted 1,2-oxazole β-enamino ketoester, Hydroxylamine High regioselectivity for the 3,5-isomer. beilstein-journals.org
Oxidative Amidation Amide Aldehyde, Amine, Oxidant High chemoselectivity, tolerates various functional groups. researchgate.net
"Click" Chemistry 1,4-Disubstituted 1,2,3-triazole Alkyne, Azide High regioselectivity for the 1,4-isomer and high chemoselectivity. nih.gov

This table provides examples of synthetic methods where chemo- and regioselectivity are critical for the synthesis of complex heterocyclic molecules.


Investigation of Reaction Pathways for Oxazole Ring Construction

The formation of the 1,2-oxazole ring is a pivotal step in the synthesis of this compound. The two most prominent strategies for constructing this five-membered ring are the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation reaction of hydroxylamine with a three-carbon component like a 1,3-diketone. researchgate.netnih.gov

Concerted vs. Stepwise Mechanisms in Cycloadditions

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (like an alkyne) is a powerful method for isoxazole synthesis. researchgate.netrsc.org Mechanistically, this reaction has been the subject of considerable debate, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.org

Current consensus, supported by theoretical studies, largely favors the concerted pathway. rsc.orgnih.gov In this mechanism, the nitrile oxide and the alkyne approach each other in a single, coordinated step, forming the two new sigma bonds simultaneously through a cyclic transition state. This concerted nature often leads to high regioselectivity and stereoselectivity. nih.gov The regiochemical outcome—determining which atoms of the nitrile oxide and alkyne bond to each other—is influenced by the electronic and steric properties of the substituents on both reacting partners. rsc.org For instance, the synthesis of 3,5-disubstituted isoxazoles is often achieved through the reaction of in situ generated nitrile oxides with terminal alkynes. rsc.orgrsc.org

However, the possibility of a stepwise mechanism cannot be entirely dismissed under all conditions. A stepwise pathway would proceed through a zwitterionic or diradical intermediate, which could allow for bond rotation before ring closure, potentially affecting the stereochemical outcome. The specific reactants, catalysts, and reaction conditions can influence which mechanistic pathway is favored. rsc.org

Role of Intermediates in Complex Transformations

The synthesis of the direct precursor to the title compound, 3-amino-5-methylisoxazole, often involves multi-step sequences where intermediates play a crucial role. google.comnist.govsigmaaldrich.comnih.gov One common route involves the reaction of hydroxylamine with a derivative of acetoacetonitrile or a related 1,3-dicarbonyl equivalent. youtube.com

In a typical synthesis starting from a 1,3-dicarbonyl compound and hydroxylamine, the initial step is the formation of an oxime intermediate with one of the carbonyl groups. youtube.com This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl, and subsequent dehydration yields the aromatic isoxazole ring. youtube.com

Another important class of intermediates is nitrile oxides, which are often generated in situ due to their high reactivity. rsc.org A common method for their generation is the oxidation of aldoximes. rsc.orgresearchgate.net For example, N-chlorosuccinimide or oxone can be used to convert an aldoxime into a hydroximoyl chloride, which then eliminates HCl in the presence of a mild base to yield the nitrile oxide. rsc.orgrsc.org This intermediate is immediately trapped by a dipolarophile present in the reaction mixture to form the isoxazole ring. mdpi.com The controlled, in-situ generation of these reactive intermediates is key to achieving high yields and preventing undesired side reactions. rsc.org

Mechanistic Aspects of Amide Bond Formation and Functionalization

The final step in the synthesis of this compound is the formation of an amide bond between the 3-amino-5-methylisoxazole precursor and an activated form of prop-2-enoic acid (acrylic acid). researchgate.netresearchgate.net This is typically an N-acylation reaction.

The mechanism of this acylation generally involves the nucleophilic attack of the exocyclic amino group of 3-amino-5-methylisoxazole on the electrophilic carbonyl carbon of an activated acrylic acid derivative, such as acryloyl chloride or an activated ester. mdpi.com

Mechanism with Acyl Chloride:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of acryloyl chloride.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: A base, which can be another molecule of the amine starting material or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final, neutral amide product and a hydrochloride salt. mdpi.com

It has been established that in reactions involving 3-amino-5-methylisoxazole, it is the exocyclic NH2 group that acts as the nucleophile, rather than the ring nitrogen atom. researchgate.net The functionalization of the resulting amide, for instance through Michael addition to the activated double bond of the acrylamide moiety, allows for the introduction of further chemical diversity.

Recent advancements have also explored enzymatic methods for N-amidation of heterocyclic compounds, which offer high selectivity and mild reaction conditions, although their application to specific isoxazole derivatives is an area of ongoing research. nih.gov

Theoretical Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting outcomes, and validating experimental observations. nih.govresearchgate.net

For the [3+2] cycloaddition reaction to form the isoxazole ring, DFT calculations can be used to model the potential energy surfaces of both the concerted and stepwise pathways. rsc.org By calculating the activation energies of the transition states for each path, a determination can be made as to which is more kinetically favorable. These studies have largely supported the concerted mechanism for many 1,3-dipolar cycloadditions. researchgate.netnih.gov Theoretical calculations also help explain the regioselectivity observed in these reactions by analyzing the energies of the different possible transition states leading to various regioisomers. nih.gov

Theoretical studies can also probe the structure and stability of reaction intermediates. rsc.org For example, the geometry and electronic properties of nitrile oxides or the tetrahedral intermediates in amide bond formation can be calculated. Conformational analysis can reveal the most stable arrangements of molecules, which can influence their reactivity. researchgate.net

Furthermore, computational methods are used to predict various properties of the final molecules, such as their electronic structure (HOMO-LUMO energy gaps) and spectroscopic characteristics, which can aid in their characterization and suggest potential applications. researchgate.net The combination of experimental work with theoretical calculations provides a much deeper and more comprehensive understanding of the reaction mechanisms governing the synthesis of complex molecules like this compound. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization Techniques for N 5 Methyl 1,2 Oxazol 3 Yl Prop 2 Enamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making FT-IR an invaluable tool for functional group identification. For N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, key vibrational modes would be expected for the amide, alkene, and oxazole (B20620) moieties.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular framework.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

To accurately assign the observed vibrational bands in FT-IR and FT-Raman spectra to specific molecular motions, Potential Energy Distribution (PED) analysis is often employed. This computational method calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration. This allows for a more definitive assignment of the spectral peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships. For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring protons, while ¹³C NMR would identify all the unique carbon atoms in the molecule.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. When this compound is ionized in a mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be crystallized, X-ray crystallography provides the most definitive three-dimensional structural information. By diffracting X-rays through a single crystal of the substance, the precise positions of all atoms in the crystal lattice can be determined. This technique would yield accurate bond lengths, bond angles, and conformational details of this compound in the solid state.

Computational and Theoretical Chemistry Studies on N 5 Methyl 1,2 Oxazol 3 Yl Prop 2 Enamide

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net It is frequently employed for the study of oxazole (B20620) derivatives to predict their geometry, stability, and reactivity. researchgate.netsemanticscholar.org

The initial step in most computational studies involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule like N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, this would involve determining the bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial to identify different stable conformers arising from rotation around single bonds, such as the bond connecting the amide group to the oxazole ring. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below.

Parameter Formula Description
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic nature of a molecule.

This table outlines the standard formulas used to derive global reactivity indices from HOMO and LUMO energies.

DFT calculations can accurately predict spectroscopic data. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of observed experimental spectral bands to specific molecular vibrations, such as the C=O stretching of the amide, N-H bending, and vibrations of the oxazole ring. nih.gov Such calculations are vital for confirming the structure of a synthesized compound. researchgate.net

While DFT is widely used, other quantum mechanical methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data. Semi-empirical methods, which incorporate some experimental parameters, offer a faster, albeit less accurate, alternative for larger molecules. These methods can also be used to calculate molecular properties and optimize geometries. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Geometry

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation would provide a detailed view of the conformational flexibility of this compound in different environments, such as in a vacuum or in a solvent. ajchem-a.com This is particularly useful for understanding how the molecule behaves in a biological context or in solution, and how its conformation changes due to interactions with surrounding solvent molecules. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding potential biological activity and for drug design.

While specific molecular docking studies detailing the interaction between this compound and pantothenate synthetase are not extensively available in the public literature, the methodology is widely applied to similar heterocyclic compounds. For instance, docking studies on other oxadiazole derivatives have been used to understand their binding modes within enzyme active sites, such as Sortase A. nih.gov In such studies, the ligand is placed into the binding site of the target protein, and its conformation and interaction energy are calculated.

A typical docking simulation for a compound like this compound would involve:

Preparation of the Ligand and Receptor: Generating a 3D structure of the compound and obtaining the crystal structure of the target enzyme (e.g., pantothenate synthetase) from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to explore various binding poses of the ligand within the enzyme's active site.

Analysis of Interactions: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the enzyme. The results are often ranked by a scoring function that estimates the binding affinity.

For related oxazole derivatives, docking studies have successfully identified critical binding features and guided the design of more potent inhibitors. researchgate.net These computational models provide a structural hypothesis for the compound's activity, which can then be validated experimentally.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net

QSAR model development is a critical step in modern drug discovery and computational chemistry. For classes of compounds including oxazole derivatives, researchers have successfully developed robust QSAR models. mdpi.comresearchgate.net The process involves calculating a set of molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. These descriptors are then used to build a statistical model that correlates with the observed activity (e.g., inhibitory concentration, IC50).

Commonly used molecular descriptors include:

1D and 2D Descriptors: These include constitutional descriptors (e.g., molecular weight, atom counts) and topological descriptors that describe molecular connectivity and shape. wisdomlib.org

3D Descriptors: These capture the three-dimensional arrangement of the atoms, such as steric and surface area parameters. nih.gov

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (k-NN) are employed to create the predictive model. nih.govmdpi.com The quality and predictive power of these models are rigorously assessed using internal and external validation techniques. nih.govwisdomlib.org

For example, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives acting as Sortase A inhibitors yielded a model with high internal and external predictive potential. nih.gov Another study on antileishmanial oxazole and oxadiazole derivatives demonstrated that clustering the dataset based on structural similarity significantly improved the statistical robustness of the resulting 2D-QSAR models. mdpi.com

Table 1: Example of Statistical Parameters for QSAR Models of Oxazole/Oxadiazole Derivatives

Model TypeStatistical MethodTraining Set (n)Test Set (n)R² (Training)q² or Q² (Cross-Validation)R²pred (Test Set)Source
2D-QSARKPLS52130.90Not Reported0.82 mdpi.com
4D-QSARNot Specified52130.80Not Reported0.64 mdpi.com
3D-QSARkNN-MFA (PLS)96240.92350.63190.5479 nih.gov

This table is interactive. You can sort and filter the data.

QSAR models are invaluable tools for lead optimization in drug discovery. nih.govmdpi.com Once a validated model is established for a series of compounds like oxazole derivatives, it can be used to predict the activity of new, yet-to-be-synthesized analogues. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to have improved activity, saving significant time and resources. researchgate.netmdpi.com

The applications of QSAR in this context include:

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify potential hits with desired activity profiles. mdpi.com

Guiding Synthesis: The insights from QSAR models, particularly 3D-QSAR contour maps which highlight regions where certain properties are favorable or unfavorable for activity, can guide the modification of a lead compound to enhance its potency. researchgate.net

Exploring Chemical Space: QSAR models, sometimes combined with other techniques like matched molecular pair analysis (MMPA), can help researchers explore the chemical space around a particular scaffold. nih.gov This allows for the identification of novel structural transformations that could lead to more potent and drug-like compounds. nih.gov

A crucial aspect of applying QSAR models is understanding their "applicability domain," which defines the chemical space for which the model's predictions are reliable. nih.gov This ensures that the model is used appropriately to make credible predictions for compounds that are similar to those in the training set.

Molecular Basis of Preclinical Interactions and Biochemical Pathways Relevant to N 5 Methyl 1,2 Oxazol 3 Yl Prop 2 Enamide

Modulation of Enzyme Activity: Case Studies (e.g., Pantothenate Synthetase Inhibition)

No specific studies were identified that investigate the inhibitory or modulatory activity of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide against pantothenate synthetase or any other specific enzyme. While pantothenate synthetase is a known target for the development of novel antimicrobial agents, there is no published research linking this particular compound to its inhibition.

Exploration of Macromolecular Binding Sites and Modes of Action (e.g., Protein-Ligand Interactions)

There is a lack of available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would elucidate the binding of this compound to any specific protein or macromolecular target. Understanding these interactions is crucial for defining a compound's mechanism of action at the molecular level.

Investigation of Biochemical Cascade Perturbations at the Molecular Level

Detailed studies on how this compound may perturb intracellular signaling pathways or metabolic networks are absent from the current body of scientific literature. Research in this area would typically involve cellular assays to measure changes in the levels of key signaling molecules or metabolites following treatment with the compound.

Comparative Analysis of this compound with Related Bioactive Heterocyclic Scaffolds

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is present in a variety of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific combination of a 5-methyl-1,2-oxazol-3-yl group with a prop-2-enamide moiety defines the unique chemical structure of the compound .

In the absence of direct research on this compound, a comparative analysis remains speculative. The biological activity of heterocyclic compounds is highly dependent on the nature and position of substituents on the core ring structure. Therefore, direct extrapolation of activities from other isoxazole-containing compounds to this compound would not be scientifically rigorous.

A summary of related heterocyclic scaffolds and their general biological activities is presented below.

Heterocyclic ScaffoldGeneral Biological Activities
Isoxazole Anti-inflammatory, antimicrobial, anticancer, analgesic
Oxazole (B20620) Anticancer, antibacterial, antifungal, anti-inflammatory
Thiazole Antifungal, antibacterial, anticancer, antiviral
Pyrazole Analgesic, anti-inflammatory, anticancer, antimicrobial

Future Research Directions and Emerging Paradigms for N 5 Methyl 1,2 Oxazol 3 Yl Prop 2 Enamide Research

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide traditionally involves a two-step process: the formation of the 3-amino-5-methylisoxazole (B124983) precursor, followed by its acylation with acryloyl chloride. Future research is focused on transforming this process to align with the principles of green chemistry, minimizing environmental impact and enhancing efficiency.

Key innovations include the development of solvent-free or eco-friendly solvent-based syntheses for the isoxazole (B147169) core and the amide bond formation. For the precursor, 3-amino-5-methylisoxazole, research points towards single-step condensation reactions that proceed under solvent-free conditions using green catalysts, offering high yields in shorter reaction times. tandfonline.comtandfonline.comresearcher.life For the subsequent amide bond formation, flow chemistry presents a significant advancement. researchgate.netprolabas.comamidetech.com Continuous flow reactors allow for precise control over reaction parameters, improved safety, and reduced waste, making the synthesis more sustainable. researchgate.netamidetech.comresearchgate.net These systems can utilize immobilized catalysts and enable easier purification, further reducing the environmental footprint. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

ParameterTraditional Synthesis ApproachProposed Green Chemistry Approach
Precursor SynthesisMulti-step reaction often using hazardous solvents and reagents. google.comOne-pot, solvent-free condensation with a reusable catalyst. tandfonline.comtandfonline.com
Amide FormationBatch reaction using stoichiometric activating agents and chlorinated solvents.Continuous flow reaction with catalytic activation (e.g., using alumina). researchgate.netresearchgate.net
Solvent UseHigh volumes of volatile organic compounds (VOCs).Solvent-free or use of green solvents like glycerol (B35011) or water. nih.gov
Energy ConsumptionProlonged heating and cooling cycles in large batch reactors.Reduced reaction times and efficient heat transfer in microreactors. prolabas.comacs.org
Waste GenerationSignificant production of by-products and solvent waste.High atom economy, catalyst recycling, and minimal solvent waste.

Integration of Artificial Intelligence and Machine Learning in Compound Design

For this specific compound, generative AI models can design derivatives by modifying its core structure to optimize for properties such as target binding affinity, selectivity, or improved pharmacokinetic profiles. oxfordglobal.com ML algorithms, trained on large datasets of chemical reactions, can predict the most efficient synthetic pathways for these newly designed molecules, a process known as retrosynthesis. chemrxiv.orgnih.govarxiv.org This is particularly valuable for complex heterocyclic compounds where synthetic accessibility can be a major hurdle. nih.govnih.gov By integrating AI/ML, researchers can shorten the design-make-test-analyze cycle, making the discovery process more efficient and cost-effective. oxfordglobal.com

Table 2: Hypothetical AI/ML-Guided Design of Novel Analogues

Analogue IDProposed ModificationAI-Predicted Property EnhancementRetrosynthesis Model Suggestion
ANA-001Fluorination at C4 of oxazole (B20620) ringIncreased metabolic stabilityHigh-confidence route available
ANA-002Replacement of methyl group with cyclopropylImproved binding affinity to target kinase XModerate-confidence route, requires optimization
ANA-003Addition of a morpholine (B109124) group to the acrylamide (B121943)Enhanced aqueous solubilityHigh-confidence route available
ANA-004Bioisosteric replacement of oxazole with 1,2,4-triazoleAltered receptor selectivity profileLow-confidence route, requires novel methods

Advanced In Vitro Biological System Development for Mechanistic Studies

To gain deeper insights into the biological mechanisms of this compound, future research will increasingly rely on advanced in vitro models that better mimic human physiology. lek.comnih.gov Traditional 2D cell cultures often fail to replicate the complex cellular interactions and microenvironments found in vivo. nih.govmdpi.com

Emerging technologies such as 3D cell cultures (spheroids and organoids) and microfluidic organ-on-a-chip (OOC) systems offer a more accurate platform for preclinical evaluation. lek.comdrugtargetreview.comnih.gov OOCs, which are micro-engineered devices lined with living human cells, can simulate the function of specific organs like the liver, kidney, or gut. youtube.combiotechniques.com By connecting multiple OOCs, researchers can create "human-on-a-chip" systems to study multi-organ interactions and the metabolism, distribution, and potential toxicity of the compound in a dynamic, human-relevant context. nih.govnih.govtechnologynetworks.com These models are crucial for understanding both on-target efficacy and off-target effects, bridging the gap between simple cell assays and human clinical trials. biotechniques.comnih.gov

Table 3: Comparison of In Vitro Models for Mechanistic Studies

Model TypeComplexityPhysiological RelevanceThroughputPotential Application for Study
2D Monolayer CultureLowLow (lacks tissue architecture) nih.govHighInitial high-throughput screening for bioactivity.
3D Spheroids/OrganoidsMediumMedium (includes cell-cell interactions, some tissue structure). lek.comMediumAssessing penetration and efficacy in a tissue-like context.
Single Organ-on-a-ChipHighHigh (includes microarchitecture, fluid flow, mechanical cues). biotechniques.comLow-to-MediumStudying metabolism in a liver-chip or absorption in a gut-chip. nih.gov
Multi-Organ-on-a-ChipVery HighVery High (models systemic effects and organ cross-talk). nih.govtechnologynetworks.comLowInvestigating pharmacokinetic and pharmacodynamic profiles. nih.gov

Exploration of Novel Reaction Spaces and Derivatization Strategies

Expanding the chemical diversity of this compound is essential for exploring its structure-activity relationships. Future research will focus on novel reaction methodologies to functionalize the core scaffold in ways that are not easily achieved through traditional methods.

Strategies for derivatization can target multiple sites on the molecule. Late-stage functionalization (LSF) techniques are particularly promising as they allow for the modification of a complex molecule in the final steps of a synthesis, rapidly generating a library of analogues. researchgate.net For the oxazole ring, methods for regioselective metalation using specialized bases can allow for the introduction of new substituents at the C4 or C2 positions. acs.org The methyl group at C5 could be functionalized via radical-based reactions. Furthermore, the acrylamide moiety is a versatile handle for modifications, such as conjugate addition reactions or "click chemistry," which could be enabled by first synthesizing an ethynyl-oxazole analogue. chemrxiv.org These advanced synthetic methods open the door to previously inaccessible chemical space, enabling the creation of derivatives with finely tuned properties. nih.govtandfonline.com

Table 4: Potential Derivatization Strategies

Reaction TypeTarget PositionFunctional Group IntroducedPotential Benefit
Regioselective C-H Metalation/FunctionalizationC4 of Oxazole RingAryl, Halogen, Silyl groups acs.orgModulate electronic properties, create new coupling handles.
Late-Stage C-H AllylationAryl groups (if added to scaffold)Allyl group researchgate.netIntroduce versatile functionality for further reaction.
Michael AdditionAcrylamide double bondThiols, Amines, CarbanionsAlter covalent binding properties, improve solubility.
Sonogashira CouplingC4 or C5 of Oxazole Ring (from halo-precursor)Alkynes chemrxiv.orgEnable subsequent "click chemistry" for bioconjugation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, and how can structural purity be ensured?

  • Synthesis : Multi-step reactions are typically employed, starting with condensation of 5-methyl-1,2-oxazol-3-amine with acryloyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Temperature control (60–80°C) and solvent selection (e.g., dichloromethane or acetonitrile) are critical for yield optimization .
  • Purity Assurance : Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity (>95%). Elemental analysis (C, H, N) further validates stoichiometric consistency .

Q. How do solubility and stability profiles impact experimental design for this compound?

  • Solubility : The compound exhibits variable solubility in polar (e.g., DMSO, methanol) vs. nonpolar solvents (e.g., hexane), necessitating solvent optimization for biological assays. For example, DMSO is preferred for in vitro studies due to its compatibility with aqueous buffers .
  • Stability : Stability under ambient conditions should be tested via accelerated degradation studies (e.g., exposure to light, heat, or humidity). HPLC monitoring over 24–72 hours can identify decomposition products .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize side products during synthesis?

  • Catalyst Selection : Use of palladium-based catalysts or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity in oxazole ring formation. For example, ZnCl₂ reduces unwanted cyclization byproducts by 15–20% .
  • Condition Optimization : Reaction pH (6–8) and solvent polarity (e.g., THF vs. DMF) significantly influence yield. Kinetic studies using Thin-Layer Chromatography (TLC) at 30-minute intervals help track intermediate formation .

Q. What computational methods are effective for predicting the biological activity of this compound?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., cyclooxygenase-2 or kinase enzymes). Docking scores (<−7.0 kcal/mol) indicate high binding affinity .
  • ADMET Prediction : Software such as SwissADME predicts pharmacokinetic properties (e.g., LogP ~2.5, moderate bioavailability) and toxicity risks (e.g., hepatotoxicity alerts via ProTox-II) .

Q. How can contradictory data in reactivity studies (e.g., oxidation vs. reduction outcomes) be resolved?

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., 0.1 M H₂O₂ in acetic acid for oxidation; NaBH₄ in methanol for reduction). Monitor via Liquid Chromatography-Mass Spectrometry (LC-MS) to detect minor products .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in oxidation reactions) or Electron Paramagnetic Resonance (EPR) spectroscopy can clarify radical vs. ionic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.